Leritrelvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leritrelvir is a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease. It has been developed as an oral small molecular drug for the treatment of mild to moderate COVID-19 infection. This compound has shown promising antiviral activities against various SARS-CoV-2 variants and has been approved for marketing with conditions by the China National Medical Products Administration .
Preparation Methods
The synthesis of Leritrelvir involves multiple steps, including the formation of the α-ketoamide moiety and the incorporation of peptidomimetic structures. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Leritrelvir undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the α-ketoamide moiety.
Reduction: Reduction reactions can occur at specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Leritrelvir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying α-ketoamide based peptidomimetic inhibitors.
Biology: The compound is used to investigate the inhibition of viral proteases and the resulting effects on viral replication.
Medicine: this compound is being developed as a therapeutic agent for COVID-19, with clinical trials demonstrating its efficacy and safety.
Industry: The compound’s production and formulation are of interest to the pharmaceutical industry for large-scale manufacturing and distribution .
Mechanism of Action
Leritrelvir acts as a main protease inhibitor that hinders the cleavage of viral precursor proteins, thereby inhibiting the replication of SARS-CoV-2. The compound targets the main protease (Mpro) of the virus, which is essential for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively disrupts the viral life cycle and reduces viral load .
Comparison with Similar Compounds
Leritrelvir is similar to other protease inhibitors such as nirmatrelvir, which is part of the combination therapy Paxlovid. this compound has shown improved pharmacokinetics and can be used without the co-administration of ritonavir, which is required for nirmatrelvir. This makes this compound a more convenient and potentially safer option for patients. Other similar compounds include remdesivir and molnupiravir, which also target viral replication but through different mechanisms .
Properties
Molecular Formula |
C31H44F3N5O6 |
---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
ICGMMLTUQDVAST-HEZDJTGRSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.